molecular formula C13H16N4O B10942531 (2E)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10942531
M. Wt: 244.29 g/mol
InChI Key: OIMNKLWFEYCYCL-AATRIKPKSA-N
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Description

(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two pyrazole rings connected by a propenone linker, with specific substituents on the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Coupling Reaction: The two pyrazole rings are then coupled through a propenone linker using a condensation reaction, often involving an aldol condensation between an aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the propenone linker to a saturated propyl linker.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to bioactive pyrazole derivatives.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propenone linker may also play a role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one: Similar structure with a phenyl group instead of an ethyl group.

    1-(1-Ethyl-1H-pyrazol-4-yl)-3-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one: Similar structure with different substitution patterns.

Uniqueness

(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the pyrazole rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

(E)-1-(1-ethyl-5-methylpyrazol-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C13H16N4O/c1-4-17-10(2)12(8-15-17)13(18)6-5-11-7-14-16(3)9-11/h5-9H,4H2,1-3H3/b6-5+

InChI Key

OIMNKLWFEYCYCL-AATRIKPKSA-N

Isomeric SMILES

CCN1C(=C(C=N1)C(=O)/C=C/C2=CN(N=C2)C)C

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C=CC2=CN(N=C2)C)C

Origin of Product

United States

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